![molecular formula C17H16ClN3O4S B2360259 methyl 3-carbamoyl-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886949-67-3](/img/structure/B2360259.png)
methyl 3-carbamoyl-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Methyl 3-carbamoyl-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C17H16ClN3O4S and its molecular weight is 393.84. The purity is usually 95%.
BenchChem offers high-quality methyl 3-carbamoyl-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-carbamoyl-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
This compound can be utilized in the Suzuki–Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic chemistry. The process is known for its mild reaction conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules, including pharmaceuticals and polymers .
Transition Metal-Catalyzed Reactions
It serves as a synthon in various transition metal-catalyzed reactions , such as radical initiated reactions and cross-coupling. These reactions are essential for constructing amide-functionalized organic frameworks, which have extensive applications in pharmaceutical synthesis and natural product discovery .
Pharmaceutical Industry
The unique physicochemical properties of the compound, particularly the presence of the pyridine moiety, make it a valuable precursor in the synthesis of drugs. It has potential applications in developing new medications with improved efficacy and safety profiles.
Agrochemical Research
In agrochemical research, derivatives of this compound could be explored for their herbicidal or pesticidal activities. The compound’s structure could interact with specific biological pathways in pests or weeds, offering a new approach to crop protection.
Environmental Contaminant Management
The compound’s derivatives may be investigated for their role in the detoxification and management of environmental contaminants. This includes studying their degradation behavior in soils and their potential use in biodegradation and hydrolysis processes .
properties
IUPAC Name |
methyl 3-carbamoyl-2-[(3-chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-25-17(24)21-6-5-11-12(8-21)26-16(13(11)14(19)22)20-15(23)9-3-2-4-10(18)7-9/h2-4,7H,5-6,8H2,1H3,(H2,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUDRLHNEKQIMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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